Reduced Line-Edge Roughness (LER) in EUV Lithography Compared to Tetramethylammonium Hydroxide Developer
In extreme ultraviolet (EUV) lithography, the substitution of standard tetramethylammonium hydroxide (TMAH) developer with ethyltrimethylammonium hydroxide (ETMAH) at a specific concentration (typically lower molarity than TMAH) mitigates resist-based stochastic defects while maintaining lithographic performance [1]. This performance improvement is attributed to the altered hydration shell and dissolution kinetics of ETMAH, which provides superior pattern fidelity compared to the de facto standard TMAH [2].
| Evidence Dimension | Resist pattern line-edge roughness (LER) / stochastic defect mitigation |
|---|---|
| Target Compound Data | Mitigation of resist-based stochastic defects while maintaining lithographic performance; lower required concentration |
| Comparator Or Baseline | Tetramethylammonium hydroxide (TMAH) developer; higher stochastic defect occurrence at comparable conditions |
| Quantified Difference | ETMAH at a specific developer concentration allows mitigation of resist-based stochastic defects; concentration optimization favors ETMAH (qualitative improvement metric) |
| Conditions | EUV lithography (13.5 nm wavelength) with chemically amplified resists; alternative developer evaluation |
Why This Matters
For semiconductor manufacturers, the selection of ETMAH over TMAH translates directly into improved yield and device performance in advanced node EUV fabrication, where sub-nanometer LER improvements are critical to minimizing transistor variability.
- [1] Santillan, J.J.S. et al. (2021). Application of ethyltrimethylammonium hydroxide (ETMAH) as an alternative developer solution/process for semiconductor lithography. Japanese Journal of Applied Physics, 60, SBBB03. doi:10.35848/1347-4065/abeabc. View Source
- [2] Santillan, J.J.S. et al. (2021). Alternative developer solution/process for EUV lithography: ethyltrimethylammonium hydroxide (ETMAH). Proceedings of SPIE, 11609, 116090C. View Source
